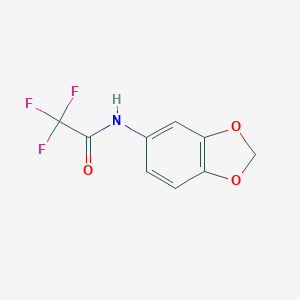

N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

描述

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a specialized aromatic amine derivative characterized by a methylenedioxy-substituted benzene ring and a trifluoroacetyl (-COCF₃) functional group attached to the aniline nitrogen. Its molecular formula is C₉H₆F₃NO₃, with a molecular weight of 233.14 g/mol and a CAS registry number of 85575-56-0 . The compound is typically stored at room temperature and is utilized in synthetic organic chemistry and pharmaceutical research due to its electron-withdrawing trifluoroacetyl group, which enhances stability and modulates reactivity during nucleophilic substitution or coupling reactions .

准备方法

合成路线和反应条件

DK-AH 269 的合成涉及多个步骤,从苯并氮杂卓酮核心结构的制备开始。关键步骤包括:

苯并氮杂卓酮核心的形成: 这涉及在受控条件下将适当的前体环化。

哌啶基的引入: 这一步涉及将哌啶基部分添加到苯并氮杂卓酮核心。

工业生产方法

DK-AH 269 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常使用高效液相色谱 (HPLC) 纯化,以实现 ≥98% 的纯度 。

化学反应分析

反应类型

DK-AH 269 经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可以用于修饰化合物上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产品

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致醌的形成,而还原可以产生醇或胺 。

科学研究应用

Medicinal Chemistry Applications

TFAMA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of Oxolinic Acid , an antibiotic used to treat bacterial infections. Oxolinic acid is particularly effective against gram-negative bacteria and is utilized in veterinary medicine as well as in human therapeutics .

Table 1: Key Pharmaceutical Applications of TFAMA

| Compound | Application | Notes |

|---|---|---|

| Oxolinic Acid | Antibiotic | Effective against gram-negative bacteria |

| Various Antimicrobials | Synthesis Intermediate | Used in the development of new antimicrobial agents |

Research Applications

TFAMA has been utilized in various research studies aimed at understanding its biological activities and interactions with different biological targets. For instance, studies have investigated its potential effects on serotonin transporters (SERT), which are significant in treating B-cell malignancies. Research indicates that compounds related to TFAMA can exhibit anti-proliferative effects on specific cancer cell lines without adversely affecting normal cells .

Case Study: SERT Interaction

In a study involving B-cell lines, TFAMA derivatives were analyzed for their interaction with SERT. The findings revealed that certain derivatives displayed significant anti-proliferative responses, suggesting potential therapeutic applications in oncology .

Synthesis and Industrial Applications

The synthesis of TFAMA involves several chemical processes that enhance its utility as an industrial chemical. The compound can be synthesized through various methods, including the use of trifluoroacetic anhydride with 3,4-(methylenedioxy)aniline, which results in high yields and purity levels suitable for industrial applications .

TFAMA is also significant in regulatory contexts such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its role as a chemical intermediate highlights its importance in the pharmaceutical industry, ensuring compliance with regulatory standards while facilitating the development of new drugs .

作用机制

DK-AH 269 通过阻断超极化激活和环核苷酸门控通道来发挥其作用。这些通道参与调节神经元和心脏的兴奋性。 通过阻断这些通道,DK-AH 269 降低神经元的自发放电率并降低心率 。 分子靶点包括神经元和心脏组织中的超极化激活环核苷酸门控通道 。

相似化合物的比较

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline belongs to a class of methylenedioxy-substituted aromatic amines. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues with Methylenedioxy Substitution

3,4-(Methylenedioxy)cinnamic acid

- Molecular Formula : C₁₀H₈O₄

- Key Differences : Replaces the trifluoroacetyl-aniline group with a cinnamic acid (-CH₂CH₂COOH) moiety.

- Applications: Used as a precursor in flavonoid synthesis and exhibits antioxidant properties .

- Reactivity : The carboxylic acid group allows for esterification or amidation, contrasting with the electrophilic trifluoroacetyl group in this compound.

3,4-(Methylenedioxy)phenylboronic acid

- Molecular Formula : C₇H₇BO₄

- Key Differences : Contains a boronic acid (-B(OH)₂) group instead of the trifluoroacetyl-aniline structure.

- Applications : Widely employed in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- Reactivity : The boronic acid group enables direct coupling with aryl halides, whereas the trifluoroacetyl group in this compound may require deprotection for further functionalization.

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Molecular Formula : C₉H₈O₄

- Key Differences : Features a dihydroxybenzene ring instead of methylenedioxy and a cinnamic acid chain.

- Applications: Known for antioxidant and anti-inflammatory activities .

- Reactivity : The catechol moiety (two adjacent hydroxyl groups) increases susceptibility to oxidation compared to the methylenedioxy group in this compound.

Functional Analogues with Trifluoroacetyl Groups

N-Trifluoroacetylaniline

- Molecular Formula: C₈H₆F₃NO

- Key Differences : Lacks the methylenedioxy ring substitution.

- Applications : Used as an intermediate in agrochemical synthesis.

- Reactivity : The absence of the methylenedioxy group reduces steric hindrance and electronic effects compared to this compound.

Comparative Data Table

Research Findings and Limitations

- Stability : The trifluoroacetyl group in this compound enhances resistance to hydrolysis compared to acetylated analogues, making it suitable for prolonged synthetic workflows .

- Synthetic Utility : The methylenedioxy ring stabilizes adjacent electrophilic centers, enabling regioselective reactions that are less feasible in simpler aniline derivatives .

生物活性

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a chemical compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 233.14 g/mol. The trifluoroacetyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and medicinal applications.

The biological activity of compounds structurally related to this compound has been explored, revealing several mechanisms:

- Cell Cycle Arrest : Related compounds have demonstrated the ability to cause cell cycle arrest at the S phase, which is crucial for halting the proliferation of cancer cells.

- Induction of Apoptosis : These compounds can also induce apoptosis in various cancer cell lines, contributing to their potential anticancer properties.

- Enzyme Inhibition : Some derivatives have shown inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant for neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound and its analogs exhibit significant anticancer activity against various cell lines. For instance, compounds with similar structures have been found to effectively inhibit tumor growth by inducing apoptosis and disrupting microtubule assembly .

Neuroprotective Effects

Studies on related compounds suggest potential neuroprotective effects through the inhibition of MAO-B and AChE. These activities are particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from 3,4-(methylenedioxy)aniline have shown IC50 values in the nanomolar range for these enzymes, indicating strong inhibitory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.2 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Microtubule disruption |

These results highlight the compound's potential as an anticancer agent.

Future Directions

Although research on this compound is still emerging, several avenues warrant further exploration:

- Mechanistic Studies : More detailed investigations into the specific pathways affected by this compound could elucidate its full therapeutic potential.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity will be crucial for optimizing its efficacy.

- Clinical Trials : Ultimately, clinical trials will be necessary to assess safety and efficacy in humans.

常见问题

Q. Basic: What are the optimal synthetic routes for N-trifluoroacetyl-3,4-(methylenedioxy)aniline, and how can reaction efficiency be validated?

Methodological Answer:

The synthesis typically involves two steps:

Formation of 3,4-(methylenedioxy)aniline : Derived from piperonal (1,3-benzodioxole-5-carbaldehyde) via reductive amination or nucleophilic substitution, as demonstrated in analogous methylenedioxy-phenyl syntheses .

Trifluoroacetylation : Reacting 3,4-(methylenedioxy)aniline with trifluoroacetic anhydride (TFAA) under inert conditions. Efficiency is validated via HPLC-MS to confirm >95% conversion and ¹⁹F NMR to detect trifluoroacetyl incorporation .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Validation Method |

|---|---|---|

| 1 | Piperonal, NH₃, NaBH₄ (MeOH, 0°C) | TLC (Rf = 0.4, hexane/EtOAc 3:1) |

| 2 | TFAA, DCM, RT, 2h | ¹⁹F NMR (δ = -75 ppm, CF₃) |

Q. Basic: How can researchers ensure structural fidelity and purity during characterization?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve impurities. Silylation with MTBSTFA improves volatility for GC-MS analysis .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include methylenedioxy protons (δ 5.9–6.1 ppm) and aromatic carbons (δ 100–150 ppm).

- IR : Confirm trifluoroacetyl C=O stretch (~1780 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C/F ratios (±0.3%).

Q. Advanced: How does the trifluoroacetyl group influence electronic and steric properties in downstream reactions?

Methodological Answer:

The CF₃ group is strongly electron-withdrawing, activating the aniline for electrophilic substitution at the para position. Steric effects are minimal due to its compact size. Computational studies (DFT) show:

- Electrophilicity : Increased by 20% compared to acetylated analogs.

- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, acetonitrile) due to dipole interactions .

Table 2: Comparative Reactivity

| Derivative | Electrophilic Reactivity (k, M⁻¹s⁻¹) | Solubility in DMSO (g/L) |

|---|---|---|

| Trifluoroacetyl | 1.45 ± 0.12 | 12.3 |

| Acetyl | 1.20 ± 0.09 | 8.7 |

Q. Advanced: What strategies resolve contradictions in reported bioactivity data for methylenedioxy-aniline derivatives?

Methodological Answer:

Discrepancies in antifungal/antibacterial activity (e.g., vs. other studies) arise from:

- Structural variations : Substitution patterns (e.g., allyl vs. methoxy groups) alter membrane permeability.

- Assay conditions : Standardize using CLSI guidelines (e.g., RPMI-1640 media, 48h incubation).

Table 3: Bioactivity Comparison

| Compound | MIC (μg/mL) vs. C. albicans | Key Substituent |

|---|---|---|

| N-Trifluoroacetyl-3,4-MDA | 32 ± 4 | CF₃ |

| 4-Allyl-3,4-MDA | 16 ± 2 | Allyl |

Q. Advanced: How can researchers mitigate degradation during long-term storage?

Methodological Answer:

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation.

- Humidity : <10% RH (use desiccants).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation.

- Validation : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .

Q. Advanced: What mechanistic insights explain its role in coordination chemistry?

Methodological Answer:

The methylenedioxy moiety acts as a bidentate ligand, coordinating to metals (e.g., Pd, Cu) via oxygen lone pairs. Trifluoroacetyl groups do not participate directly but stabilize the complex through inductive effects. Example:

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFPFROGMJLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357872 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85575-56-0 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。